4-phenylbut-3-en-2-amine
Overview
Description
4-Phenylbut-3-en-2-amine is an organic compound with the molecular formula C10H13N It is a primary amine with a phenyl group attached to a butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-phenylbut-3-en-2-amine involves the reductive amination of 4-phenylbut-3-en-2-one. This process typically uses a reducing agent such as sodium borohydride (NaBH4) in the presence of an amine donor like isopropylamine . The reaction is carried out under mild conditions, often at room temperature, to yield the desired amine with high enantioselectivity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar reductive amination techniques. The use of biocatalysts, such as engineered variants of amine transaminases, has been explored to improve the efficiency and selectivity of the synthesis . These biocatalysts can achieve high conversion rates and optical purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-phenylbut-3-en-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The double bond in the butenyl chain can be reduced to yield saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in ethanol.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine (Et3N).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 4-phenylbutan-2-amine.
Substitution: Formation of amides or sulfonamides.
Scientific Research Applications
4-phenylbut-3-en-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-phenylbut-3-en-2-amine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and participate in nucleophilic attacks. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutan-2-amine: A saturated analog with similar chemical properties but lacking the double bond.
4-Phenylbut-3-en-2-one: A ketone analog used as a precursor in the synthesis of 4-phenylbut-3-en-2-amine.
Uniqueness
This compound is unique due to its unsaturated butenyl chain, which imparts distinct reactivity compared to its saturated analogs. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(E)-4-phenylbut-3-en-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9H,11H2,1H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVUUOXSCVQZQG-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53309-95-8 | |
Record name | 3-Buten-2-amine, 4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053309958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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